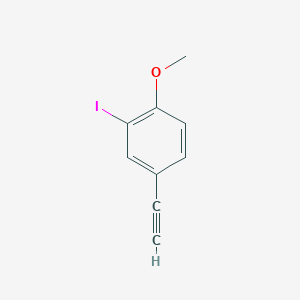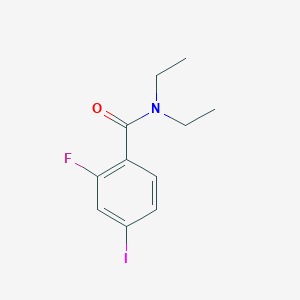
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group, a bromopyridine moiety, and an (E)-configured double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and 4-bromopyridine-2-carbaldehyde.
Reaction Conditions: A common method involves a Wittig reaction, where the aldehyde group of 4-bromopyridine-2-carbaldehyde reacts with a phosphonium ylide derived from tert-butyl acrylate. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium on carbon catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the pyridine ring.
Major Products
Substitution: Products include derivatives where the bromine is replaced by other functional groups.
Reduction: The major product is the saturated ester.
Oxidation: The major product is the pyridine N-oxide derivative.
科学的研究の応用
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of (E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.
類似化合物との比較
Similar Compounds
- tert-butyl 3-(4-chloropyridin-2-yl)acrylate
- tert-butyl 3-(4-fluoropyridin-2-yl)acrylate
- tert-butyl 3-(4-methylpyridin-2-yl)acrylate
Uniqueness
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens or substituents. This makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.
特性
IUPAC Name |
tert-butyl (E)-3-(4-bromopyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-10-8-9(13)6-7-14-10/h4-8H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCVXILMYVELX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














